REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.Cl.[CH3:16][NH:17][CH3:18].C(N(CC)CC)C>ClCCl>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([N:17]([CH3:18])[CH3:16])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
471 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
702 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hr at 50° C.-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Excess thionyl chloride was distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was additionally dried in vacuum
|
Type
|
ADDITION
|
Details
|
A solution of this product in 300 mL of dichloromethane was added dropwise
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through glass frit
|
Type
|
WASH
|
Details
|
The precipitate was additionally washed with 300 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The combined filtrate was washed by 5% hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
The residue was washed with 200 mL of diethyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)N(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |